molecular formula C11H13FOS B8001565 4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol

4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol

Cat. No.: B8001565
M. Wt: 212.29 g/mol
InChI Key: CQJVJDSUALLNFW-UHFFFAOYSA-N
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Description

4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiophenol group substituted with a fluorine atom and a cyclopropanemethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol typically involves the reaction of 3-fluorothiophenol with cyclopropanemethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Catalyst: Palladium-based catalysts

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to moderate heating (25-80°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophenol group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted thiophenols

Scientific Research Applications

4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol involves its interaction with specific molecular targets and pathways. The compound’s thiophenol group can interact with various enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclopropanemethoxy)methyl]-3-chlorothiophenol
  • 4-[(Cyclopropanemethoxy)methyl]-3-bromothiophenol
  • 4-[(Cyclopropanemethoxy)methyl]-3-iodothiophenol

Uniqueness

4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals with improved efficacy and safety profiles.

Properties

IUPAC Name

4-(cyclopropylmethoxymethyl)-3-fluorobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FOS/c12-11-5-10(14)4-3-9(11)7-13-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJVJDSUALLNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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